molecular formula C20H15ClN6O B10922192 2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10922192
M. Wt: 390.8 g/mol
InChI Key: NBBZZFUOYIWRKD-UHFFFAOYSA-N
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Description

2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl group: This step involves the attachment of the phenyl group to the scaffold, often through a substitution reaction.

    Attachment of the 2-chloro-5-methylphenoxy group: This is usually done via a nucleophilic substitution reaction, where the phenoxy group is introduced to the phenyl ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown significant biological activity, particularly as an inhibitor of CDK2, making it a potential candidate for cancer therapy.

    Medicine: Due to its inhibitory effects on CDK2, it is being explored for its potential use in treating various cancers.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.

    Thioglycoside derivatives: These compounds have shown similar biological activities but with different structural features.

    1,2,3-Triazole derivatives: These compounds are known for their diverse biological activities and can serve as bioisosteres of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

IUPAC Name

4-[3-[(2-chloro-5-methylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6O/c1-12-5-6-16(21)17(7-12)28-10-13-3-2-4-14(8-13)18-24-20-15-9-23-25-19(15)22-11-27(20)26-18/h2-9,11H,10H2,1H3,(H,23,25)

InChI Key

NBBZZFUOYIWRKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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